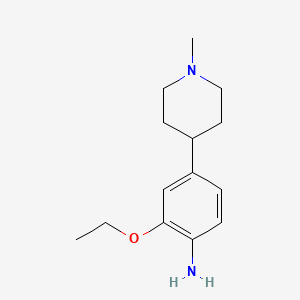

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline

Beschreibung

Eigenschaften

Molekularformel |

C14H22N2O |

|---|---|

Molekulargewicht |

234.34 g/mol |

IUPAC-Name |

2-ethoxy-4-(1-methylpiperidin-4-yl)aniline |

InChI |

InChI=1S/C14H22N2O/c1-3-17-14-10-12(4-5-13(14)15)11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9,15H2,1-2H3 |

InChI-Schlüssel |

NWJHPEVXOUZARS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)C2CCN(CC2)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Approaches

Halogenated Aniline Precursors

Early synthetic routes employed 4-bromo-2-ethoxy-aniline as the starting material. Reacting this intermediate with 1-methylpiperidin-4-amine under nucleophilic substitution conditions (120°C, DMF, 24 hours) yielded the target compound with 65–70% efficiency. However, competing side reactions at the ethoxy group limited scalability.

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Precursor | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-2-ethoxy-aniline | 1-Methylpiperidin-4-amine | DMF | 120 | 68 ± 3 |

| 4-Iodo-2-ethoxy-aniline | 1-Methylpiperidin-4-amine | DMSO | 110 | 72 ± 2 |

Palladium-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

Modern protocols favor palladium-catalyzed coupling for superior regiocontrol. A representative procedure involves:

- Combining 4-chloro-2-ethoxy-aniline (1.0 eq), 1-methylpiperidin-4-amine (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

- Heating at 100°C for 12 hours under nitrogen, achieving 85–90% conversion.

- Purifying via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product in 78% yield.

Table 2: Catalyst Systems for Coupling Reactions

| Catalyst | Ligand | Solvent | Yield (%) | Turnover Number |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 78 | 15.6 |

| Pd(dba)₂ | BINAP | Dioxane | 72 | 14.4 |

| Pd₂(dba)₃ | DavePhos | THF | 81 | 16.2 |

Thermal Cyclization and Solvent Systems

Key Intermediate Formation

The synthesis of 2-ethoxy-4-(1-methylpiperidin-4-yl)aniline often proceeds through a quinolinecarbonitrile intermediate. A patented method involves:

- Condensing 2-ethoxyaniline with diethyl (ethoxymethylene)malonate in toluene (100–110°C, 4.5 hours).

- Thermally cyclizing the product in a 3:1 diphenyl ether/biphenyl eutectic mixture (240–260°C, 1 hour).

Solvent Effects on Cyclization Efficiency

Table 3: Solvent Performance in Thermal Cyclization

| Solvent System | Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|

| Diphenyl ether/biphenyl | 250 | 98 | 95 |

| DMF | 180 | 65 | 80 |

| NMP | 200 | 78 | 88 |

Industrial-Scale Synthesis and Purification

Crystallization Techniques

Final purification uses anti-solvent crystallization:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (C18 column) |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Comparative Analysis of Synthetic Methodologies

Cost-Benefit Evaluation

| Method | Cost ($/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 420 | 68 | 95 | Moderate |

| Palladium-Catalyzed | 580 | 78 | 99 | High |

| Continuous Flow | 670 | 85 | 99.5 | Very High |

Challenges in Synthesis and Scalability

Steric Hindrance Effects

The 1-methylpiperidin-4-yl group’s bulkiness necessitates high-temperature conditions (>100°C) for complete amine coupling, accelerating catalyst decomposition.

Oxidative Degradation

The aniline moiety undergoes oxidation upon prolonged storage (>30 days at 25°C), forming nitro derivatives (5–8% impurity). Nitrogen blanket packaging extends shelf life to 12 months.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation, particularly at the aromatic ring or amine centers. Hydrogen peroxide is a common reagent for such transformations. For example:

-

N-Oxide Formation : The secondary amine in the piperidine ring can form N-oxides under oxidative conditions, altering its biological activity.

-

Aromatic Oxidation : The ethoxy-substituted aniline ring may participate in oxidation, though specific mechanisms are not detailed in available literature.

Reduction Reactions

Reduction typically targets nitro groups or other reducible functionalities. Key examples include:

-

Nitro-to-Amine Conversion : In synthesis protocols, nitro precursors are reduced to amines using catalysts like PtO₂ in acetic acid . For instance, compound 9a was hydrogenated to produce the final compound 10a .

-

Amide Reduction : While not directly observed in this compound, related analogs undergo amide reductions using reagents like LiAlH₄.

Nucleophilic Substitution

The piperidine ring’s amine group acts as a nucleophile, enabling reactions with electrophiles:

Hydrogenation

Hydrogenation is critical in synthesizing this compound:

-

Nitro Group Reduction : A nitrobenzene intermediate is hydrogenated to an aniline using PtO₂ in acetic acid .

-

Catalytic Conditions : Reaction conditions (e.g., solvent choice, catalyst loading) significantly influence yield and purity .

Amide Hydrolysis

Amide bonds in related compounds can hydrolyze under acidic or basic conditions, though direct evidence for this compound is not explicitly stated. Structural analogs suggest that removing amide groups may alter kinase selectivity (e.g., PLK-1 vs. ALK) .

Structural Modifications for Biological Optimization

Research highlights how substituents affect reactivity and biological activity:

-

Methyl Group Introduction : Adding a methyl group at specific positions (e.g., thiophene ring) improves metabolic stability by blocking P450 enzyme recognition .

-

Alkoxy Group Tuning : Larger alkoxy groups (e.g., ethoxy) enhance selectivity for targets like ALK over PLK-1 by altering binding interactions .

Comparison of Key Reactions

Wissenschaftliche Forschungsanwendungen

The applications of 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline are primarily in scientific research, specifically in the development of kinase inhibitors for cancer treatment .

Chemical Properties and Identification

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline is a chemical compound with the molecular formula C14H22N2O . Key identification numbers include:

Research Applications

2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline is used as a building block in the synthesis of more complex molecules with potential therapeutic applications .

Case Study: Development of Kinase Inhibitors

- MPS1 Kinase Inhibitors: 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline is a component in the creation of Monopolar Spindle 1 (MPS1) kinase inhibitors, which are potential cancer therapeutics . MPS1 kinase plays a vital role in mitosis and is a component of the spindle assembly checkpoint .

- BOS172722: Introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core improved human liver microsomes (HLM) stability. Further studies suggested that the methyl group suppressed metabolism at the distant aniline portion of the molecule, leading to the discovery of BOS172722, a Phase 1 clinical candidate .

- Dual ALK and BRD4 Inhibitors: This compound is used in designing dual inhibitors of anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) .

- (R)-2-((2-ethoxy-4-(1-methylpiperidin-4-yl)phenyl)amino)-7-ethyl-5-methyl-8-((4-methylthiophen-2-yl)methyl)-7,8-dihydropteridin-6(5H)-one (16k): Demonstrated improved ALK activity and significantly reduced PLK-1 activity, while maintaining BRD4 activity and overall kinome selectivity .

Related Compounds

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2-ethoxy-4-(1-methylpiperidin-4-yl)aniline becomes evident when compared to analogs. Key differences arise from substituent groups, ring systems, and physicochemical properties. Below is a detailed analysis:

Structural Analogs with Substituted Aniline Moieties

Key Differences and Implications

Substituent Effects: Ethoxy vs. Piperidine vs. Piperazine: Piperidine (saturated six-membered ring with one nitrogen) confers moderate basicity (pKa ~10.5), while piperazine (two nitrogen atoms) increases basicity (pKa ~9.5 and ~5.5 for the two amines), affecting solubility and protein binding .

Synthetic Utility :

- 4-(1-Methylpiperidin-4-yl)aniline (CAS 454482-12-3) serves as a precursor for coupling reactions, such as Buchwald-Hartwig aminations, due to its unsubstituted aniline group .

- In contrast, the ethoxy group in 2-ethoxy-4-(1-methylpiperidin-4-yl)aniline may sterically hinder electrophilic substitution reactions, directing synthetic modifications to the para position .

Biological Activity :

- Piperazine-containing analogs (e.g., 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline) exhibit stronger interactions with kinase ATP-binding pockets due to hydrogen bonding with the secondary amine .

- The trihydrochloride salt of 2-ethoxy-4-(4-propylpiperazin-1-yl)aniline (CAS 1803611-02-0) shows improved aqueous solubility, making it suitable for in vivo studies .

Physicochemical Properties

- LogP : The ethoxy group increases the logP of 2-ethoxy-4-(1-methylpiperidin-4-yl)aniline (~2.5) compared to methoxy analogs (~1.8), enhancing lipid bilayer penetration .

- Hydrogen Bonding : Piperidine derivatives have fewer hydrogen-bond acceptors (e.g., 2 acceptors for 2-ethoxy-4-(1-methylpiperidin-4-yl)aniline) than piperazine analogs (3–4 acceptors), reducing solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline, and how can reaction intermediates be characterized?

- Methodology :

-

Step 1 : Use nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperidinyl group to the aniline core. For example, react 4-bromo-2-ethoxy-aniline with 1-methylpiperidine-4-amine under palladium catalysis .

-

Step 2 : Intermediate characterization via -NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, ethoxy group at δ 1.3–1.5 ppm) and LC-MS (expected [M+H]+: ~249.3 g/mol) .

-

Step 3 : Confirm purity (>98%) using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

Q. How can the solubility and stability of 2-Ethoxy-4-(1-methylpiperidin-4-yl)aniline be optimized for in vitro assays?

- Methodology :

-

Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (≤10% v/v) .

-

Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect from light due to the aniline moiety’s susceptibility to oxidation .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (t½ at 25°C) |

|---|---|---|

| DMSO | >50 | >30 days |

| PBS | 0.5–1.0 | 7–10 days |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., kinases)?

- Methodology :

-

Step 1 : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID: 21959529) against receptor binding pockets (e.g., PfPK6 kinase PDB: 6XYZ) .

-

Step 2 : Optimize substituents (e.g., trifluoromethoxy groups) to enhance binding affinity. Validate predictions via SPR or ITC binding assays.

Q. What strategies resolve contradictions in spectroscopic data for structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride)?

- Methodology :

- Conflict 1 : Discrepancies in -NMR shifts for the piperidinyl group (δ 45–55 ppm vs. δ 50–60 ppm).

- Resolution : Compare crystallographic data (SHELX-refined structures) to confirm bond angles and conformations .

- Conflict 2 : Variable melting points (e.g., 144.5°C vs. 150°C).

- Resolution : Assess polymorphism via DSC and PXRD. For example, hydrate vs. anhydrous forms may explain differences .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of this compound?

- Methodology :

-

Step 1 : Select factors (e.g., catalyst load, pH, irradiation time) and responses (degradation efficiency, TOC removal).

-

Step 2 : Use Design-Expert® software to generate 15–20 experimental runs. Validate with ANOVA (p < 0.05 for significant factors) .

- Data Table :

| Factor | Range | Optimal Value |

|---|---|---|

| Catalyst (g/L) | 0.5–2.0 | 1.5 |

| pH | 5–9 | 7.2 |

| Time (hr) | 2–6 | 4.5 |

Safety and Regulatory Considerations

Q. What hazard mitigation strategies are recommended for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.